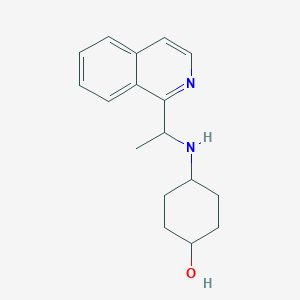![molecular formula C16H23NO3 B7345182 1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7345182.png)
1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic agonists and has been studied extensively for its ability to stimulate beta-adrenergic receptors in the body.
Wirkmechanismus
The mechanism of action of 1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol is related to its ability to stimulate beta-adrenergic receptors in the body. When this compound binds to these receptors, it triggers a series of biochemical reactions that ultimately lead to the relaxation of smooth muscle cells in the lungs. This results in improved airflow and reduced symptoms of respiratory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to increase heart rate and blood pressure, as well as improve lung function. It has also been shown to have a positive effect on exercise performance and can improve endurance in athletes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol in lab experiments is its ability to stimulate beta-adrenergic receptors in a controlled manner. This allows researchers to study the effects of beta-adrenergic stimulation on various physiological processes. However, one of the main limitations of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol. One area of interest is in the development of new treatments for respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD). Another potential area of research is in the development of new performance-enhancing drugs for athletes. Additionally, this compound may have potential applications in the treatment of cardiovascular disorders, such as hypertension and heart failure.
Synthesemethoden
The synthesis of 1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2,3-dihydro-1H-inden-2-ol with 4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-2-amine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure optimal yields.
Wissenschaftliche Forschungsanwendungen
1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of asthma and other respiratory disorders. This compound has been shown to stimulate beta-adrenergic receptors in the lungs, which can help to relax the airways and improve breathing.
Eigenschaften
IUPAC Name |
1-[1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethylamino]-2,3-dihydro-1H-inden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(14-9-19-16(2,3)20-14)17-15-12-7-5-4-6-11(12)8-13(15)18/h4-7,10,13-15,17-18H,8-9H2,1-3H3/t10?,13?,14-,15?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKRJSXAHMQJW-RDEQHJKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC(O1)(C)C)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1COC(O1)(C)C)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S,3R)-2-cyclopropyloxolan-3-yl]-2-(6-ethoxypyridin-2-yl)acetamide](/img/structure/B7345099.png)
![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B7345106.png)
![N-[(4S)-6-bromo-3,4-dihydro-2H-chromen-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7345118.png)
![3-(2-bromo-4-fluorophenyl)-5-[(2S,3R)-2-ethenyloxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7345127.png)

![4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-N-methylquinolin-2-amine](/img/structure/B7345138.png)
![tert-butyl (1R,5S)-6-[(1-cyclopentyl-2-hydroxyethyl)amino]-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B7345141.png)
![5-[5-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1,2,4-oxadiazol-3-yl]-3-methyl-6-oxo-1H-pyridine-2-carboxylic acid](/img/structure/B7345143.png)
![1-[[(1S,5S)-6-bicyclo[3.2.0]heptanyl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7345162.png)
![1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-N-[(2-imidazol-1-ylphenyl)methyl]ethanamine](/img/structure/B7345166.png)
![(2S)-1-[1-(5-bromo-3-chloropyridin-2-yl)ethylamino]propan-2-ol](/img/structure/B7345176.png)
![(2S)-2-[[1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol](/img/structure/B7345179.png)
![tert-butyl (3aR,7aS)-5-[2-(2-hydroxyethoxy)ethylamino]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate](/img/structure/B7345196.png)
![ethyl 6-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7345203.png)